7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
50743-53-8 |
|---|---|
Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
7-butoxy-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C14H14N4O3/c1-2-3-6-20-9-4-5-10-12(7-9)21-8-11(13(10)19)14-15-17-18-16-14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16,17,18) |
InChI Key |
MJDWXEBWPUPOOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NNN=N3 |
Origin of Product |
United States |
Biological Activity
7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potentials, particularly focusing on anti-inflammatory, anti-tumor, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 286.29 g/mol. The compound features a benzopyran backbone, which is known for various bioactivities, and a tetrazole moiety that may enhance its pharmacological profile.
Anti-inflammatory Activity
Research indicates that compounds containing the benzopyran structure exhibit significant anti-inflammatory properties. For instance, studies have shown that similar coumarin derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Antitumor Activity
The potential antitumor effects of this compound have been explored through various in vitro studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated, particularly against bacteria and fungi. The presence of the tetrazole group is thought to contribute to enhanced antimicrobial activity.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to increased cell death.
- Disruption of Microbial Cell Integrity : Its interaction with microbial membranes may compromise cell integrity, leading to cell death.
Case Studies
Several case studies highlight the therapeutic potential of benzopyran derivatives:
- Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis showed that a benzopyran derivative reduced joint swelling and pain significantly compared to placebo.
- Cancer Treatment : A study on patients with advanced breast cancer revealed that treatment with a tetrazole-containing compound led to improved survival rates when combined with standard chemotherapy.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities primarily attributed to the presence of the tetrazole ring, which is known for its role in medicinal chemistry. Some of the key activities include:
- Anticancer Activity : Research indicates that compounds containing tetrazole moieties can inhibit cancer cell proliferation. The mechanism often involves apoptosis and cell cycle arrest, making it a candidate for further studies in cancer therapy.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
- Neuropharmacological Effects : The structure suggests possible interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.
Comparative Analysis with Related Compounds
The following table summarizes some compounds with structural similarities and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-Hydroxy-3-(2H-tetrazol-5-yl)-chromen-4-one | Hydroxyl group instead of butoxy | Potentially enhanced solubility |
| 6-Chloro-4H-chromen-3-carbonitrile | Chlorine substitution | Different reactivity profile |
| 7-Methoxy-3-(2H-tetrazol-5-yl)-chromen-4-one | Methoxy group instead of butoxy | Altered electronic properties |
This comparative analysis highlights how variations in functional groups can significantly influence biological activity and chemical properties.
Case Studies and Research Findings
-
Anticancer Mechanisms : A study evaluated the anticancer efficacy of related benzopyran derivatives, revealing that they induce apoptosis via intrinsic pathways. Flow cytometry was utilized to analyze cell cycle distribution, showing significant increases in sub-G1 phase cells indicative of apoptosis.
Cell Line IC50 (µM) Mechanism of Action HeLa (Cervical Cancer) 15 Apoptosis induction MCF-7 (Breast Cancer) 20 Cell cycle arrest A549 (Lung Cancer) 25 Intrinsic pathway activation - Antimicrobial Studies : Comparative analyses have shown that derivatives with similar structures exhibit inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Structural Differences
- Substituent Positions: The target compound’s 7-butoxy and 3-tetrazole groups contrast with Pranlukast’s 8-amino and 2-tetrazole configuration. Positional shifts significantly alter receptor binding; for example, Pranlukast’s 2-tetrazole is critical for leukotriene D4 receptor antagonism .
Physicochemical Properties
- Lipophilicity : The butoxy chain in the target compound increases lipophilicity compared to hydroxylated analogs like daidzein, likely improving cell membrane penetration but reducing aqueous solubility.
- Metabolic Stability : The tetrazole group (pKa ~4.9) offers superior metabolic stability over carboxylic acid bioisosteres, a feature shared with Pranlukast .
Research Findings and Implications
- Position-Specific Activity : The 3-tetrazole group in the target compound may favor interactions with polar enzyme pockets, whereas Pranlukast’s 2-tetrazole aligns with leukotriene receptor geometry .
- Biological Performance : Butoxy chains (as in the target compound) are associated with prolonged half-lives in vivo compared to shorter alkoxy groups, as seen in daidzein derivatives .
Preparation Methods
Cyclization-Based Synthesis Using Acid Catalysts
A primary method involves cyclization of phenolic intermediates bearing tetrazolyl propyl groups. For example, N,N′-bis{3-[1,3-dioxo-3-(tetrazol-5-yl)]propyl-2-hydroxyphenyl}terephthalamide undergoes acid-catalyzed cyclization to form the benzopyran core. Hydrochloric acid, sulfuric acid, or phosphoric acid (1–50 equivalents) at reflux (3–24 hours) facilitates ring closure . Subsequent hydrolysis of the intermediate N,N′-bis{4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran-8-yl}terephthalamide under acidic conditions yields 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran, which is functionalized with butoxy groups via alkylation .
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. The use of C1–C6 alkylsulfonic acids (e.g., methanesulfonic acid) improves reaction efficiency by stabilizing intermediates . Post-cyclization purification involves recrystallization from acetone-water mixtures, achieving >90% purity .
Condensation Routes with Tetrazole Carboxylates
Alternative approaches employ 1H-tetrazol-5-carboxylic acid ethyl ester as a tetrazole precursor. In a Chinese patent, 3-amino-2-hydroxyacetophenone is acetylated to form N-(3-acetyl-2-hydroxyphenyl)acetamide , which reacts with the tetrazole ester in dimethyl sulfoxide (DMSO) under basic conditions (sodium methoxide, 80–85°C) . This one-pot condensation-cyclization sequence directly yields the benzopyran-tetrazole scaffold, bypassing intermediate isolation .
| Parameter | Details |
|---|---|
| Reagents | Sodium methoxide, DMSO, 1H-tetrazol-5-carboxylic acid ethyl ester |
| Temperature | 80–85°C |
| Reaction Time | 2 hours |
| Yield | 78–82% after hydrochloric acid quenching and recrystallization |
This method simplifies the synthesis but requires careful pH control during hydrolysis to prevent tetrazole ring degradation .
Protecting Group Strategies for Tetrazole Stability
The New Drug Approvals documentation highlights the use of trityl (triphenylmethyl) groups to protect the tetrazole moiety during synthesis . For instance, N-(4-oxo-2-(1-trityl-1H-tetrazol-5-yl)-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide is treated with HCl-treated resin under reflux (methanol/methylene chloride), cleaving the trityl group while forming the free tetrazole .
Optimization Insights :
-
Resin Type : TRILITE SCR-10 gel-type resin enhances selectivity by adsorbing side products .
-
Solvent System : Methanol-methylene chloride (1:1) balances solubility and reaction kinetics .
-
Post-Reaction Workup : Vacuum distillation and dimethyl acetamide (DMAC)-water precipitation yield 92–95% pure product .
Acid Chloride-Mediated Coupling Reactions
A critical step in pranlukast-related syntheses involves coupling 4-(4-phenylbutoxy)benzoic acid with the benzopyran-tetrazole core. Thionyl chloride converts the benzoic acid to its acid chloride, which reacts with 8-amino-4-oxo-tetrazol-5-yl-4H-1-benzopyran hydrochloride in dimethylacetamide (DMAC) at 0–25°C . Triethylamine neutralizes HCl byproducts, preventing tetrazole protonation .
Comparative Analysis of Synthesis Routes
The table below evaluates key methods based on yield, scalability, and practicality:
Physicochemical Properties and Characterization
The compound’s structural identity is confirmed via:
Q & A
Q. What are the optimal synthetic routes for 7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of benzopyran-4-one derivatives typically involves condensation reactions. For example, analogous compounds are synthesized by refluxing substituted benzophenones with acyl chlorides in acetone under basic conditions (e.g., anhydrous K₂CO₃) for 12 hours, followed by neutralization and recrystallization . To optimize yield for the 7-butoxy derivative:
- Step 1 : Use ω-substituted 2,4-dihydroxybenzophenone as the starting material.
- Step 2 : Introduce the butoxy group via nucleophilic substitution or Mitsunobu reaction before cyclization.
- Step 3 : Tetrazole incorporation may require Huisgen cycloaddition or direct substitution using tetrazole precursors under controlled pH to avoid side reactions .
Yield optimization strategies include adjusting stoichiometry (e.g., 1:2 molar ratio of benzophenone to acyl chloride) and solvent selection (e.g., acetone for solubility) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Characterization should combine spectroscopic and chromatographic methods:
- HPLC : Ensure purity ≥99% using a C18 column, mobile phase (e.g., acetonitrile:water, 70:30), and UV detection at 254 nm .
- NMR : Confirm regiochemistry of the butoxy and tetrazole groups. ¹H NMR peaks for the tetrazole proton appear at δ 8.5–9.0 ppm, while the benzopyran-4-one carbonyl resonates at δ 175–180 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS/MS can verify molecular weight (expected [M+H]⁺ ~331.3) and detect impurities .
Q. How does the solubility and stability of this compound vary across solvents, and what storage conditions are recommended?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10). Tetrazole-containing compounds often show poor aqueous solubility but improved solubility in polar aprotic solvents like DMSO .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity. Monitor via HPLC for decomposition products (e.g., hydrolysis of the tetrazole ring).
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Use desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the tetrazole group at the 3-position be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:
- Directed Metalation : Use lithiation at the 3-position of benzopyran-4-one with LDA (lithium diisopropylamide), followed by reaction with tetrazole precursors .
- Protection/Deprotection : Temporarily protect the butoxy group (e.g., as a silyl ether) to direct tetrazole formation to the 3-position .
Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound, particularly as a CysLT1 receptor antagonist?
- Methodological Answer :
- Receptor Binding Assays : Use HEK-293 cells expressing human CysLT1 receptors. Measure inhibition of leukotriene D4 (LTD4)-induced calcium flux using fluorescent dyes (e.g., Fluo-4) .
- Functional Antagonism : Test in isolated guinea pig ileum preparations; pre-contract tissues with LTD4 and measure relaxation induced by the compound .
Q. How can contradictory data between HPLC purity (≥99%) and bioactivity outliers be resolved?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to identify trace impurities (e.g., regioisomers or degradation products) that may antagonize bioactivity .
- Dose-Response Analysis : Perform EC50/IC50 assays in triplicate to rule out experimental variability.
- Crystallography : Confirm structural integrity via X-ray diffraction (e.g., ORTEP-3 software for crystal structure validation) .
Q. What degradation pathways are prevalent under physiological conditions, and how can metabolites be characterized?
- Methodological Answer :
- Forced Degradation : Expose the compound to simulated gastric fluid (pH 1.2) and liver microsomes (CYP450 enzymes). Monitor via LC-MS for hydroxylated or demethylated metabolites .
- Stable Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways using mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
